

Target identification for Anti-inflammatory agent 22

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Compound of Interest		
Compound Name:	Anti-inflammatory agent 22	
Cat. No.:	B12420929	Get Quote

An in-depth guide to the target identification of the novel anti-inflammatory compound, designated **Anti-inflammatory agent 22** (also known as compound 14a). This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

Anti-inflammatory agent 22 (compound 14a) is a potent, orally active small molecule that has demonstrated significant anti-inflammatory properties. A derivative of the chalcone butein, this compound has been identified as a promising therapeutic candidate for inflammation-driven pathologies, particularly lymphedema. The primary molecular target of **Anti-inflammatory agent 22** is the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF- α). By inhibiting the production of TNF- α , this agent effectively mitigates downstream inflammatory cascades. Furthermore, it has shown efficacy in preventing adipogenesis and reducing tissue swelling in preclinical models of lymphedema.

Target Identification and Validation

The principal molecular target of **Anti-inflammatory agent 22** is Tumor Necrosis Factor-alpha (TNF- α), a key cytokine implicated in systemic inflammation. The identification of TNF- α as the target was established through in vitro assays measuring the inhibition of its production in response to an inflammatory stimulus.

Primary Target: Tumor Necrosis Factor-alpha (TNF-α)



TNF- α is a pleiotropic cytokine that plays a central role in initiating and propagating the inflammatory response. Dysregulation of TNF- α production is a hallmark of numerous chronic inflammatory and autoimmune diseases. **Anti-inflammatory agent 22** directly addresses this pathological mechanism by suppressing the synthesis of TNF- α .

Quantitative Data Summary

The following table summarizes the key quantitative data for **Anti-inflammatory agent 22**, highlighting its potency and efficacy in preclinical models.

Parameter	Value	Cell/Model System
IC50 for TNF-α Production Inhibition	14.6 μM[1]	Lipopolysaccharide (LPS)- stimulated mouse peritoneal macrophages
In Vivo Efficacy (Lymphedema)	70% suppression of limb volume[1]	Murine lymphedema model
In Vitro TNF-α Suppression	~50% at 20 µM[1]	LPS-stimulated mouse peritoneal macrophages

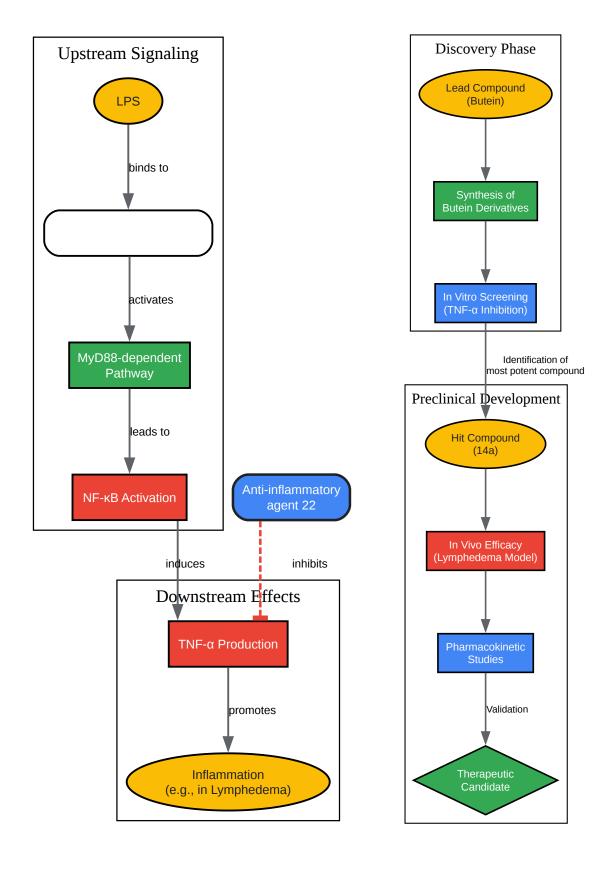
Signaling Pathways and Mechanism of Action

Anti-inflammatory agent 22 exerts its therapeutic effects by intervening at a critical juncture in the inflammatory signaling cascade. The primary mechanism of action is the inhibition of TNF- α production, which in turn disrupts the downstream signaling events that promote and sustain inflammation.

Inhibition of TNF-α Signaling Pathway

The diagram below illustrates the proposed mechanism of action for **Anti-inflammatory agent 22**. By reducing the production of TNF- α , the compound prevents the activation of subsequent inflammatory pathways.





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References

- 1. Synthesis and evaluation of butein derivatives for in vitro and in vivo inflammatory response suppression in lymphedema PubMed [pubmed.ncbi.nlm.nih.gov]
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